molecular formula C19H24N2O4S B296979 N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Cat. No.: B296979
M. Wt: 376.5 g/mol
InChI Key: YSCBJHJENSFJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide, also known as MIAA, is a chemical compound with potential applications in scientific research. MIAA is a member of the acetanilide family of compounds and is structurally similar to other compounds such as acetaminophen and aspirin. MIAA has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound has also been shown to have low toxicity in animal models. However, there are also limitations to the use of this compound in research. One limitation is that this compound has relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide involves a multi-step process that begins with the reaction of 2-isopropylphenol with thionyl chloride to form 2-isopropylphenyl chloride. The resulting compound is then reacted with 2-methoxy(methylsulfonyl)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form this compound.

Scientific Research Applications

N-(2-isopropylphenyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as an analgesic and anti-inflammatory agent. Studies have shown that this compound has the ability to reduce pain and inflammation in animal models. This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H24N2O4S/c1-14(2)15-9-5-6-10-16(15)20-19(22)13-21(26(4,23)24)17-11-7-8-12-18(17)25-3/h5-12,14H,13H2,1-4H3,(H,20,22)

InChI Key

YSCBJHJENSFJKV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Origin of Product

United States

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